Cas no 1036553-73-7 (6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid)

6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid is a specialized organic compound featuring a pyridine core substituted with a carboxylic acid group and a phenoxy moiety bearing methyl and isopropyl substituents. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The carboxylic acid functionality enhances solubility and reactivity, facilitating further derivatization, while the aromatic and heterocyclic components contribute to stability and binding interactions. Its precise steric and electronic characteristics make it a promising intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s well-defined structure ensures reproducibility in synthetic applications.
6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid structure
1036553-73-7 structure
Product name:6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid
CAS No:1036553-73-7
MF:C16H17NO3
MW:271.311084508896
MDL:MFCD13352724
CID:5050680
PubChem ID:28539759

6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-[3-methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
    • NE52309
    • Z1258564079
    • 6-(3-methyl-4-propan-2-ylphenoxy)pyridine-3-carboxylic acid
    • 6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid
    • MDL: MFCD13352724
    • Inchi: 1S/C16H17NO3/c1-10(2)14-6-5-13(8-11(14)3)20-15-7-4-12(9-17-15)16(18)19/h4-10H,1-3H3,(H,18,19)
    • InChI Key: KXFZOMKBSJITPC-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(=O)O)=CN=1)C1C=CC(=C(C)C=1)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 332
  • XLogP3: 3.7
  • Topological Polar Surface Area: 59.4

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 420.2±45.0 °C at 760 mmHg
  • Flash Point: 207.9±28.7 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid Security Information

6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-84967-0.1g
6-[3-methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
1036553-73-7 95.0%
0.1g
$202.0 2025-02-19
TRC
M324263-100mg
6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic Acid
1036553-73-7
100mg
$ 250.00 2022-06-04
Enamine
EN300-84967-0.5g
6-[3-methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
1036553-73-7 95.0%
0.5g
$480.0 2025-02-19
Enamine
EN300-84967-2.5g
6-[3-methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
1036553-73-7 95.0%
2.5g
$1202.0 2025-02-19
TRC
M324263-50mg
6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic Acid
1036553-73-7
50mg
$ 160.00 2022-06-04
Enamine
EN300-84967-10.0g
6-[3-methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
1036553-73-7 95.0%
10.0g
$2638.0 2025-02-19
Enamine
EN300-84967-0.25g
6-[3-methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
1036553-73-7 95.0%
0.25g
$289.0 2025-02-19
Enamine
EN300-84967-1g
6-[3-methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
1036553-73-7 95%
1g
$614.0 2023-09-02
Aaron
AR01ALG1-100mg
6-[3-methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
1036553-73-7 95%
100mg
$303.00 2025-02-11
Aaron
AR01ALG1-5g
6-[3-methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid
1036553-73-7 95%
5g
$2472.00 2023-12-16

Additional information on 6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid

Introduction to 6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid (CAS No. 1036553-73-7) and Its Emerging Applications in Chemical Biology

6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid, identified by the CAS number 1036553-73-7, is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its phenoxypyridine core and substituents, exhibits a diverse range of potential applications, particularly in the development of novel therapeutic agents and biochemical probes. The intricate architecture of this compound not only makes it a subject of academic interest but also positions it as a promising candidate for further exploration in drug discovery and molecular imaging.

The phenoxypyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets in multiple ways. The presence of a methyl group at the 3-position and an isopropyl substituent at the 4-position of the phenoxypyridine ring introduces specific steric and electronic properties that can modulate binding affinity and selectivity. These modifications have been strategically employed to optimize interactions with enzymes, receptors, and other biomolecules, making this compound a valuable tool for investigating biological pathways and developing targeted therapies.

In recent years, there has been a surge in research focused on harnessing small molecules like 6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid for therapeutic purposes. The compound's ability to modulate key signaling pathways has been explored in preclinical studies, revealing its potential in treating conditions such as inflammation, neurodegeneration, and metabolic disorders. For instance, studies have demonstrated that derivatives of this molecule can interact with Janus kinases (JAKs), which are central mediators of inflammatory responses. By inhibiting JAK activity, these compounds may offer a novel approach to managing chronic inflammatory diseases without the side effects associated with traditional anti-inflammatory agents.

The carboxylic acid moiety at the 3-position of the molecule further enhances its versatility. This functional group allows for facile derivatization, enabling the synthesis of a library of analogs with tailored pharmacological properties. Researchers have leveraged this feature to develop prodrugs or conjugates that improve bioavailability or target specificity. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes and enhancing binding affinity.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of 6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding mode with various biological targets. These computational approaches have not only accelerated the discovery process but also allowed researchers to predict potential off-target effects, ensuring safer drug development practices. The integration of experimental data with computational modeling has been instrumental in refining the structure-activity relationships (SAR) of this compound series.

Another exciting area of research involves using 6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid as a tool for biochemical probing. The compound's ability to covalently modify target proteins has made it useful for studying protein function and interaction networks. By labeling specific residues within proteins of interest, researchers can track protein localization, dynamics, and post-translational modifications. Such techniques have provided novel insights into cellular processes and have been instrumental in validating potential drug targets.

The synthesis of 6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid presents both challenges and opportunities for synthetic chemists. While the phenoxypyridine core can be constructed through multi-step organic transformations, optimizing yield and purity remains a key consideration. Recent advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and flow chemistry, have improved access to complex heterocyclic compounds like this one. These innovations not only enhance scalability but also enable the rapid exploration of novel derivatives.

In conclusion, 6-3-Methyl-4-(propan-2-yl)phenoxypyridine-3-carboxylic Acid (CAS No. 1036553-73-7) represents a fascinating compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features, coupled with its potential to modulate biological pathways and serve as a biochemical probe, make it an invaluable asset in modern drug discovery efforts. As research continues to uncover new therapeutic applications and synthetic strategies for this molecule, its significance is poised to grow further within the scientific community.

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